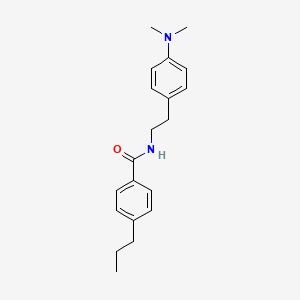
N-(4-(dimethylamino)phenethyl)-4-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(dimethylamino)phenethyl)-4-propylbenzamide” is a chemical compound that has gained significant attention in the fields of biomedicine and materials science due to its unique physical and chemical properties. It is a derivative of “2-4-dimethylamino phenyl ethanol” or "4-dimethylamino phenethyl alcohol" .
Molecular Structure Analysis
The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The “N-(4-(dimethylamino)phenethyl)-4-propylbenzamide” molecule contains a total of 39 bond(s) . The molecular weight of “N-(4-(dimethylamino)phenethyl)-4-propylbenzamide” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms, which is calculated to be:
.科学的研究の応用
Structural Properties and Synthesis
Analogy Between CO and C(CN)2 : Karlsen et al. (2002) investigated the structural properties of N,N-dimethylaminobenzamides and analogously substituted compounds, utilizing dynamic 1H NMR spectroscopy and X-Ray crystal structures. They explored the barriers to rotation around the carbon-amino nitrogen bond, providing insights into the steric strain and quantum chemical calculations for these compounds (Karlsen, Kolsaker, Romming, & Uggerud, 2002).
Selenoxanthones Synthesis : Brennan, Donnelly, and Detty (2003) reported on the synthesis of selenoxanthones via directed metalations in arylselenobenzamide derivatives, including N,N-diethyl 4-(N', N'-dimethylamino)-2-phenylselenobenzamide. This study highlights the potential for creating compounds with diverse biological activities through the manipulation of arylseleno groups (Brennan, Donnelly, & Detty, 2003).
Acylation of Inert Alcohols : Liu et al. (2014) explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols, demonstrating an efficient method for synthesizing benzamides and related compounds. This research provides insights into the reaction mechanism and potential applications in pharmaceutical synthesis (Liu, Ma, Liu, & Wang, 2014).
Photophysics and Pharmacological Evaluation
Structure-Photophysics Correlations : Létard, Lapouyade, and Rettig (1993) conducted a study on 4-(dialkylamino)stilbenes, including N,N-dimethylaminostilbene, to investigate intramolecular charge transfer in the excited state and its relation to the twist around single bonds. This research is crucial for understanding the photophysical properties and potential applications in materials science (Létard, Lapouyade, & Rettig, 1993).
Novel HDAC 6/8 Dual Inhibitors : Rodrigues et al. (2016) designed and synthesized a novel class of N-acylhydrazone derivatives acting as potent histone deacetylase (HDAC) 6/8 dual inhibitors. This research underscores the potential therapeutic applications of such compounds in cancer treatment, demonstrating the significance of structural modifications in enhancing biological activity (Rodrigues et al., 2016).
Safety and Hazards
The safety data sheet for “2-4-dimethylamino phenyl ethanol”, a similar compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to use personal protective equipment like dust masks, eyeshields, and gloves when handling this compound .
作用機序
Target of Action
Similar compounds such as 2-[4-(dimethylamino)phenyl]ethanol have been reported to be effective accelerators for bone cement curing .
Mode of Action
It’s known that compounds with a dimethylamino group can strongly activate the nitrogen atom in the ring for nucleophilic substitution, significantly catalyzing the acylation of sterically hindered, low-reactivity alcohols and amines .
Biochemical Pathways
Related compounds have been reported to be involved in the curing of bone cement at the molecular level .
Result of Action
Similar compounds have been reported to be more effective accelerators than n,n-dimethyl-p-toluidine (td) for bone cement curing .
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-4-5-16-6-10-18(11-7-16)20(23)21-15-14-17-8-12-19(13-9-17)22(2)3/h6-13H,4-5,14-15H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKGFHMAEZSXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenethyl)-4-propylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2780556.png)
![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine](/img/structure/B2780559.png)
amine](/img/structure/B2780560.png)
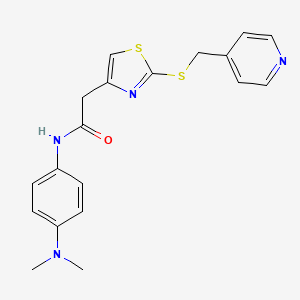

![3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2780565.png)
![2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2780566.png)

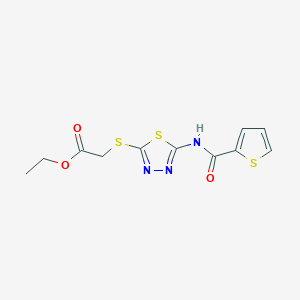
![2-Chloro-1-[3-(3-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2780571.png)
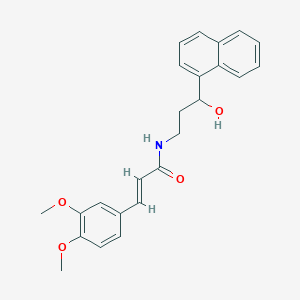
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone](/img/structure/B2780574.png)
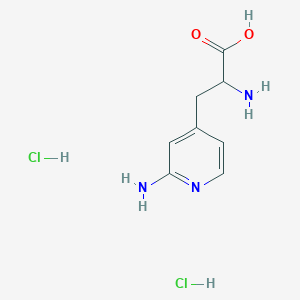
![8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2780579.png)